N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a structurally complex small molecule featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group. The compound’s unique pharmacophore includes:
- A cyclopentyl group attached to the carboxamide nitrogen.
- A (1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl substituent on the adjacent nitrogen.
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-24-19-8-4-7-15(19)18(21-24)12-25(14-5-2-3-6-14)20(26)13-9-10-16-17(11-13)23-27-22-16/h9-11,14H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXQOSYLKGBAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Molecular Structure and Properties
The compound features a unique structure combining a benzo[c][1,2,5]thiadiazole core with a cyclopentyl group and a tetrahydrocyclopenta[c]pyrazole moiety. The molecular formula is with a molecular weight of 408.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 2034587-71-6 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the cyclopentyl and pyrazole groups. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure purity and structural integrity.
Anticonvulsant Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds can provide up to 80% protection against induced convulsions at specific dosages (e.g., 0.4 mg/kg) . This suggests that this compound may also possess similar protective effects.
Anti-inflammatory Activity
Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects comparable to standard treatments like phenylbutazone. Compounds structurally similar to this compound have demonstrated significant anti-inflammatory activities in various assays .
The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit certain kinases that play roles in cell growth and apoptosis . Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Anticonvulsant Studies : A series of thiadiazole derivatives were synthesized and tested for their anticonvulsant effects using the PTZ-induced convulsion model. The results indicated promising anticonvulsant activity with specific compounds providing substantial protection against seizures .
- Anti-inflammatory Evaluations : In another study assessing anti-inflammatory properties, several thiadiazole derivatives were found to exhibit effects comparable to established anti-inflammatory agents .
- Pharmacological Assessments : The pharmacological profiles of these compounds were evaluated through acute toxicity studies following OECD guidelines. The LD50 values were determined to assess safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[c][1,2,5]thiadiazole Carboxamides
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- Rigidity vs.
- Electrophilic Substituents: The trifluoromethyl group in enhances electron-withdrawing effects, which could modulate redox properties or binding to hydrophobic pockets. In contrast, the target compound lacks strong electron-withdrawing groups but compensates with steric bulk.
- Solubility: The hydroxypropyl-benzodioxole substituent in improves aqueous solubility, whereas the target compound’s cyclopentyl and methyl groups may favor membrane permeability.
Heterocyclic Core Modifications
- Thiadiazole vs.
- Pyrazole Variations: The 1-methyltetrahydrocyclopenta[c]pyrazole in the target compound differs from simpler pyrazoles (e.g., 3-trifluoromethyl-1H-pyrazole in ). The fused ring system may reduce metabolic oxidation compared to non-fused analogs.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclocondensation, carboxamide coupling, and functional group protection/deprotection. A common approach is to:
- Step 1: Synthesize the tetrahydrocyclopenta[c]pyrazole core via cyclocondensation of hydrazine derivatives with cyclopentenones under acidic conditions .
- Step 2: Introduce the benzo[c][1,2,5]thiadiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Step 3: Optimize carboxamide coupling using activating agents like EDCI/HOBt in DMF .
Efficiency Tips:
- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility and reduce side reactions .
Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. efficacy) be resolved in preclinical studies?
Answer:
Conflicting data may arise from assay variability (e.g., cell line sensitivity) or compound stability. Methodological strategies include:
- Dose-Response Refinement: Conduct 10-point dose-response curves across multiple cell lines (e.g., NCI-60 panel) to identify selective activity windows .
- Metabolite Profiling: Use LC-MS to verify compound stability in media and detect degradation products that may interfere with assays .
- Mechanistic Triangulation: Combine RNA sequencing and target engagement assays (e.g., thermal shift) to confirm on-target effects .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR (1H/13C): Confirm regiochemistry of the pyrazole and cyclopentane rings (e.g., NOESY for spatial proximity analysis) .
- HRMS: Verify molecular formula (e.g., ESI+ for protonated ions).
- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can computational modeling guide the design of derivatives with improved target binding?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses of the benzo[c]thiadiazole moiety to ATP-binding pockets (e.g., kinase targets) .
- MD Simulations: Perform 100-ns simulations in explicit solvent to assess conformational stability and ligand-protein hydrogen bond persistence .
- QSAR Models: Corolate substituent electronegativity (e.g., Hammett constants) with IC50 values to prioritize synthetic targets .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Antiproliferative Assays: MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR-TK) using ADP-Glo™ kits .
- Membrane Permeability: Caco-2 monolayers to predict oral bioavailability .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?
Answer:
Regioselectivity in pyrazole N-alkylation can be controlled via:
- Steric Directing Groups: Use bulky substituents (e.g., tert-butyl) to block undesired positions .
- Metal Catalysis: Employ Cu(I)-mediated Ullmann coupling for selective C-N bond formation at the 3-position .
- Computational Prediction: DFT calculations (B3LYP/6-31G*) to compare transition state energies for competing pathways .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility curves at varying temperatures .
- Membrane Filtration: Tangential flow filtration (TFF) for large-scale removal of low-MW impurities .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Answer:
- Fragment-Based Design: Synthesize derivatives with incremental modifications (e.g., methyl → ethyl groups) to map steric/electronic effects .
- Free-Wilson Analysis: Statistically correlate substituent patterns with bioactivity to identify critical pharmacophores .
- Crystal Structures: Co-crystallize with targets (e.g., kinases) to validate binding modes and inform SAR .
Basic: What are the best practices for stability testing under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via UPLC-MS .
- Light Sensitivity: Conduct ICH-compliant photostability tests in UV/visible light chambers .
- Oxidative Stress: Add hydrogen peroxide to simulate ROS-rich environments and identify labile functional groups .
Advanced: How can metabolic pathways and detoxification mechanisms be elucidated?
Answer:
- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH to identify phase I metabolites (e.g., hydroxylation) .
- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms via fluorogenic substrates .
- In Silico Prediction: SwissADME or ADMETLab2.0 to prioritize metabolites for synthesis and testing .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., DMF) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can cross-disciplinary approaches (e.g., materials science) enhance its applications?
Answer:
- Nanocarrier Formulation: Encapsulate in PLGA nanoparticles to improve aqueous solubility and tumor targeting .
- Electrochemical Sensors: Functionalize carbon electrodes with the compound for selective detection of biomarkers .
- Photodynamic Therapy: Conjugate with porphyrin derivatives to enable light-triggered ROS generation .
Basic: What ethical considerations apply to preclinical studies involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
